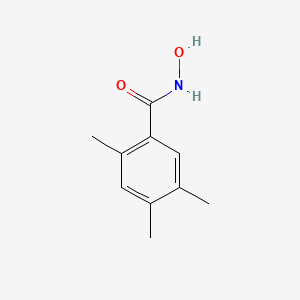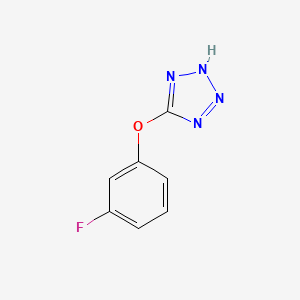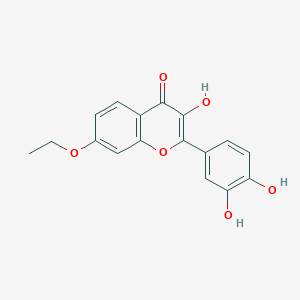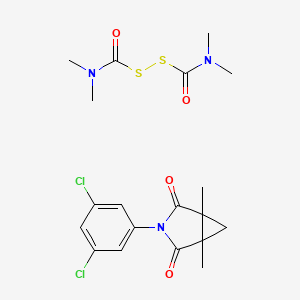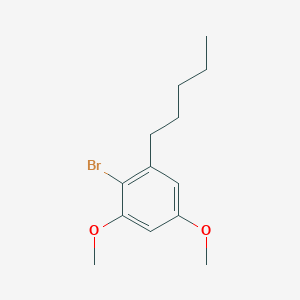
2-Bromo-1,5-dimethoxy-3-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,5-dimethoxy-3-pentylbenzene is an organic compound that belongs to the class of brominated aromatic compounds It features a benzene ring substituted with bromine, methoxy groups, and a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-dimethoxy-3-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,5-dimethoxy-3-pentylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,5-dimethoxy-3-pentylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to hydrogen, yielding 1,5-dimethoxy-3-pentylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of 1,5-dimethoxy-3-pentylbenzene derivatives with various substituents.
Oxidation: Formation of 1,5-dimethoxy-3-pentylbenzaldehyde or 1,5-dimethoxy-3-pentylbenzoic acid.
Reduction: Formation of 1,5-dimethoxy-3-pentylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,5-dimethoxy-3-pentylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,5-dimethoxy-3-pentylbenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively. The compound’s effects are mediated through its ability to undergo substitution and oxidation-reduction reactions, influencing molecular pathways and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Lacks the pentyl chain, making it less hydrophobic.
2-Bromo-1,3,5-trimethoxybenzene: Contains an additional methoxy group, altering its reactivity and solubility.
1,3-Dimethoxy-5-pentylbenzene: Lacks the bromine atom, affecting its ability to participate in certain reactions.
Uniqueness
2-Bromo-1,5-dimethoxy-3-pentylbenzene is unique due to the presence of both bromine and methoxy groups, along with a pentyl chain. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
| 112639-01-7 | |
Molekularformel |
C13H19BrO2 |
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
2-bromo-1,5-dimethoxy-3-pentylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(15-2)9-12(16-3)13(10)14/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZSZAJOLWSSIQLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/no-structure.png)
![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
